molecular formula C16H13BrO2S B031655 3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene CAS No. 176672-06-3

3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene

Cat. No.: B031655
CAS No.: 176672-06-3
M. Wt: 349.2 g/mol
InChI Key: UMSZQHJDTPXYLU-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene is a high-value, multifunctional chemical building block specifically designed for advanced research applications. Its core structure, featuring a benzo[b]thiophene core substituted with bromo and methoxy groups, makes it an exceptionally versatile intermediate in organic synthesis and materials science. The bromine atom at the 3-position serves as a highly reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the facile introduction of complex substituents to create novel compound libraries for drug discovery and high-throughput screening.

Properties

IUPAC Name

3-bromo-6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO2S/c1-18-11-5-3-10(4-6-11)16-15(17)13-8-7-12(19-2)9-14(13)20-16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSZQHJDTPXYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Pathway

The synthesis of 3-bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene typically follows a three-step sequence:

  • Construction of the benzo[b]thiophene core

  • C-2 arylation with a 4-methoxyphenyl group

  • Regioselective bromination at the C-3 position

Benzo[b]thiophene Core Formation

The precursor 6-methoxybenzo[b]thiophene is synthesized via cyclization of 3-methoxybenzenethiol derivatives. A reported method involves S-alkylation of 3-methoxybenzenethiol with bromoacetaldehyde diethyl acetal, followed by BF₃-mediated cyclization to yield 6-methoxybenzo[b]thiophene.

Palladium-Catalyzed C-2 Arylation

The 4-methoxyphenyl group is introduced at the C-2 position using a palladium(II) acetate-catalyzed coupling reaction. Key conditions include:

  • Catalyst : Pd(OAc)₂ (2–5 mol%)

  • Additives : Silver trifluoroacetate (1.5 equiv), trifluoroacetic acid (TFA)

  • Solvent : Water with Tween 80 (2% w/w) as a surfactant.
    This method achieves >85% yield for 2-arylbenzo[b]thiophenes under mild conditions (60–80°C, 12–24 hr).

Regioselective Bromination at C-3

The final bromination employs N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0–25°C, selectively substituting the C-3 hydrogen. Reaction monitoring via thin-layer chromatography (TLC) ensures completion within 2–4 hr.

Bromination Optimization Strategies

Solvent and Initiator Screening

Recent patents highlight solvent selection as critical for yield and selectivity. A comparative study using linear alkanes (C6–C8) versus halogenated solvents revealed:

SolventBrominating AgentInitiatorYield (%)Purity (%)
THFNBSNone7292
n-HeptaneNBSBPO8598.2
CCl₄NBSBPO5494
AcetonitrileBr₂None6889

BPO = Benzoyl peroxide; Data adapted from

Key findings:

  • n-Heptane outperforms CCl₄, enhancing yield by 31% and purity by 4.2%.

  • Benzoyl peroxide (0.05 equiv) acts as a radical initiator, accelerating NBS activation under bulb irradiation.

Temperature and Reaction Time

Optimal bromination occurs under reflux (n-heptane: bp 98°C) for 4–6 hr. Prolonged heating (>8 hr) promotes dibromination byproducts (e.g., 3,5-dibromo derivatives), reducing target compound purity to <90%.

Industrial-Scale Production

Continuous Flow Reactor Design

A patented continuous flow system (Fig. 1) improves scalability:

  • Reactor 1 : Pd-catalyzed arylation at 70°C (residence time: 2 hr)

  • Reactor 2 : NBS bromination in n-heptane at 98°C (residence time: 1.5 hr)

  • Yield : 78% at 10 kg/batch scale.

Solvent Recovery and Waste Reduction

n-Heptane’s low toxicity and high recovery rate (>95% via distillation) make it environmentally preferable to THF or CCl₄. This reduces production costs by $12–15/kg compared to traditional methods.

Analytical Characterization

HPLC and NMR Validation

  • HPLC : A C18 column (4.6 × 250 mm, 5 µm) with acetonitrile/water (70:30) mobile phase resolves the target compound (t₅ = 6.2 min).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 7.12 (d, J = 8.8 Hz, 2H, 4-OCH₃-C₆H₄), 6.94 (d, J = 8.8 Hz, 2H), 3.89 (s, 3H, OCH₃), 3.84 (s, 3H, OCH₃) .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution under specific conditions, enabling functional group diversification.

Aromatic Nucleophilic Substitution

Reagent/ConditionsProductYieldKey Observations
Sodium methoxide (NaOMe)/THF, 60°C 3-Methoxy derivative85%Complete Br replacement; regioselective
Potassium thiophenolate/DMF, 80°C 3-Phenylthio derivative72%Requires catalytic CuI for efficacy
Ammonia/Pd(OAc)₂, 100°C 3-Amino derivative68%Buchwald-Hartwig coupling conditions

Mechanistic Insight : The bromine’s electrophilicity is enhanced by electron-withdrawing effects of the benzo[b]thiophene core, facilitating SNAr mechanisms. Polar aprotic solvents (THF, DMF) stabilize transition states .

Oxidation Reactions

Methoxy groups at positions 2 and 6 are susceptible to oxidation, yielding carbonyl-containing products.

Methoxy Group Oxidation

Oxidizing SystemProductSelectivity
KMnO₄/H₂SO₄, 80°C 6-Carboxy-3-bromo-2-(4-methoxyphenyl)Moderate
CrO₃/AcOH, RT 6-Formyl derivativeHigh

Key Finding : Oxidation occurs preferentially at the 6-methoxy group due to steric and electronic factors. Carboxylic acid formation requires prolonged heating (>12 h) .

Reduction Reactions

The bromine substituent can be reductively removed or transformed.

Catalytic Hydrogenation

ConditionsProductYield
H₂ (1 atm), Pd/C, EtOH, 50°C 6-Methoxy-2-(4-methoxyphenyl) derivative90%
LiAlH₄/THF, 0°C → RT 3-Hydro derivative78%

Application : Dehalogenation products serve as intermediates for further functionalization (e.g., Suzuki coupling) .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYield
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C 3-(4-Methoxyphenyl) derivative82%
Vinylboronic acid pinacol esterPdCl₂(dppf), CsF, DMF 3-Vinyl derivative75%

Optimization Note : Electron-rich boronic acids exhibit higher reactivity due to enhanced transmetallation rates .

Cyclization Reactions

Electrophilic sulfur-mediated cyclization generates fused heterocycles.

Electrophilic Cyclization

Reagent/ConditionsProductYield
(MeS)₂S⁺BF₄⁻/CH₂Cl₂, RT Thieno[3,2-b]benzo[b]thiophene derivative88%

Mechanism : The bromine atom directs electrophilic attack, forming a sulfur-stabilized carbocation intermediate .

Comparative Reactivity Analysis

Reaction TypeRate (Relative to Parent)Primary Driving Factor
Substitution5× fasterBromine’s electronegativity
Oxidation2× slowerSteric hindrance at 6-position
Suzuki Coupling3× fasterEnhanced Pd(0) coordination

Stability and Side Reactions

  • Thermal Decomposition : Prolonged heating (>120°C) induces cleavage of the benzo[b]thiophene ring .
  • Light Sensitivity : UV exposure promotes radical bromine elimination, forming dibenzothiophene derivatives .

This compound’s reactivity profile underscores its utility as a scaffold in medicinal chemistry and materials science. Strategic functionalization via substitution, coupling, or cyclization enables tailored synthesis of complex architectures. Experimental protocols should prioritize solvent polarity and catalyst selection to maximize yields and selectivity.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Agent Development
This compound serves as a precursor for synthesizing potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs. Its structural features allow it to interact with biological targets effectively, making it suitable for drug design.

  • Anticancer Activity : Research has indicated that 3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene exhibits significant cytotoxic effects on various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). Studies show that it inhibits tubulin polymerization by binding to the colchicine site on tubulin, which is crucial for cell division. This action leads to apoptosis in cancer cells, demonstrating its potential as an anticancer agent.

Materials Science

Organic Semiconductors and LEDs
The compound's electronic properties make it valuable in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique structure allows for efficient charge transport, which is essential for the performance of electronic devices.

  • Electronics Applications : The incorporation of this compound into organic electronic devices can enhance their efficiency and stability. It is being explored in research aimed at improving the performance of OLEDs and other semiconductor materials.

Biological Studies

Biochemical Probes
In biological research, this compound acts as a biochemical probe. It is utilized in assays to study enzyme interactions and receptor binding, providing insights into various biological processes.

  • Mechanism of Action : The mechanism involves interactions with specific molecular targets such as enzymes or receptors. The presence of bromine and methoxy groups enhances its binding affinity, influencing its biological activity. This specificity allows researchers to explore its effects on different biochemical pathways.

Case Studies

  • Cytotoxicity Evaluation : A study conducted on the cytotoxic effects of this compound demonstrated significant growth inhibition in A-431 cell lines with an IC50 value lower than standard chemotherapeutics like doxorubicin. This highlights its potential as a lead compound for further drug development.
  • Enzyme Interaction Studies : In biochemical assays, this compound has been shown to interact with Bcl-2 proteins, suggesting a mechanism for inducing apoptosis in cancer cells. Such studies are crucial for understanding the therapeutic potential of new compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

3-Bromobenzo[b]thiophene (CAS: 7342-82-7)
  • Applications: Used as a building block for cross-coupling reactions (e.g., Stille coupling) to synthesize fused heterocycles like benzo[b]thieno[2,3-d]thiophenes for organic semiconductors .
  • Key Difference : The absence of methoxy groups reduces steric hindrance and electronic donating effects, making it more reactive in coupling reactions compared to the target compound .
4-Bromo-7-methoxybenzo[b]thiophene (CAS: 88791-12-2)
  • Structure : Bromine at position 4 and methoxy at position 5.
  • Comparison : Positional isomerism alters electronic properties. The 4-bromo substituent may hinder electrophilic substitution at adjacent positions, while the 7-methoxy group influences solubility and intermolecular interactions .

Functionalized Benzo[b]thiophenes in Medicinal Chemistry

Arzoxifene ([6-hydroxy-3-[4-[2-(piperidinyl)ethoxy]phenoxy]-2-(4-methoxyphenyl)benzo[b]thiophene])
  • Structure: Features a 6-hydroxy group, 3-phenoxy ether, and 2-(4-methoxyphenyl).
  • Applications : Potent SERM with antiestrogenic activity in breast tissue and estrogenic effects in bone .
  • Synthesis Contrast : Arzoxifene requires multi-step functionalization (e.g., etherification, hydroxylation), whereas the target compound is synthesized via direct bromination .
Bipyraloxifene ([6-methoxy-2-(4-hydroxyphenyl)-benzo[b]thiophen-3-yl]-[4-(2,2′-bipyridin-4′-yl-methoxy)phenyl]-methanone)
  • Structure : Contains a 2,2′-bipyridine moiety and a ketone group.
  • Applications : Dual-action SERM with improved receptor binding affinity due to the bipyridine group .
  • Synthetic Pathway : Involves Friedel-Crafts acylation and nucleophilic aromatic substitution, contrasting with the target compound’s straightforward bromination .

Fused-Ring Systems for Material Science

Benzo[b]thieno[2,3-d]thiophene Derivatives
  • Structure : Fused thiophene rings enhance π-conjugation.
  • Applications: Organic semiconductors with high charge-carrier mobility. Example: 2-(benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene .
  • Synthesis : Stille coupling of brominated precursors (e.g., 3-bromobenzo[b]thiophene) . The target compound’s bromine could serve a similar role, but its methoxy groups may reduce conjugation efficiency .

Comparative Data Table

Compound Name Substituents Key Applications Synthesis Method Reference ID
3-Bromo-6-methoxy-2-(4-methoxyphenyl)-BT 3-Br, 6-OCH₃, 2-(4-OCH₃-C₆H₄) SERM Intermediate Bromination in CHCl₃
3-Bromobenzo[b]thiophene 3-Br Cross-Coupling Precursor Direct bromination
Arzoxifene 6-OH, 3-OCH₂CH₂N-piperidine Breast Cancer Therapy Multi-step functionalization
Benzo[b]thieno[2,3-d]thiophene Fused thiophene rings Organic Semiconductors Stille coupling
4-Bromo-7-methoxybenzo[b]thiophene 4-Br, 7-OCH₃ Undisclosed Not specified

Biological Activity

3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene is a compound belonging to the class of benzo[b]thiophenes, which are recognized for their diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's structure includes a bromine atom and two methoxy groups, which contribute to its unique reactivity and biological interactions. The general formula can be represented as follows:

C15H14BrO3S\text{C}_{15}\text{H}_{14}\text{BrO}_3\text{S}

Research indicates that this compound interacts with various molecular targets, particularly within the realm of cancer therapy. The compound has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition is mediated by the compound's binding to the colchicine site on tubulin, preventing microtubule formation and thus leading to apoptosis in cancer cells .

Biological Activity Overview

Activity Type Details
Anticancer Induces apoptosis in various cancer cell lines by inhibiting tubulin polymerization .
Estrogen Receptor Inhibition Exhibits potential as an estrogen receptor modulator, impacting hormone-related cancers .
Enzyme Interaction Serves as a probe for studying enzyme interactions and receptor binding.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The results demonstrated significant growth inhibition with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin. Molecular dynamics simulations indicated that the compound interacts with Bcl-2 proteins, suggesting a pathway for programmed cell death .

Estrogen Receptor Modulation

Another research highlighted the compound's ability to function as an estrogen receptor inhibitor. The findings suggest that it can degrade estrogen receptors, potentially providing a therapeutic avenue for hormone-dependent cancers. This activity is particularly important given the role of estrogen in breast cancer proliferation .

Comparative Analysis with Similar Compounds

Compound Key Features Biological Activity
6-Methoxy-2-(4-methoxyphenyl)-benzo[b]thiopheneLacks bromine; different reactivityLower anticancer activity
3,6-Dibromo-2-(4-methoxyphenyl)-benzo[b]thiopheneAdditional bromine enhances reactivityIncreased potency against cancer cells

Q & A

Q. How are overlapping signals in NMR spectra resolved for brominated benzo[b]thiophenes?

  • Methodological Answer : 2D NMR (HSQC, HMBC) distinguishes overlapping aromatic signals. For example, HMBC correlates δ 7.73 (C-7) with quaternary carbons at δ 138.3 (C-3a) and δ 125.2 (C-3) . DEPT-135 identifies CH/CH₃ groups, while NOESY clarifies spatial proximity of substituents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene
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